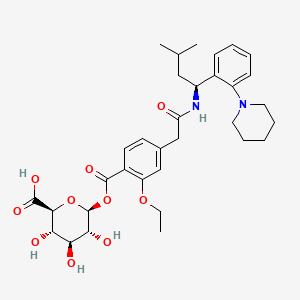

Repaglinide acyl-beta-D-glucuronide

描述

Repaglinide acyl-beta-D-glucuronide is a metabolite of repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release .

准备方法

Synthetic Routes and Reaction Conditions

Repaglinide acyl-beta-D-glucuronide is formed through the glucuronidation of the carboxylic acid group of repaglinide. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT.

Industrial Production Methods

The industrial production of this compound involves the biotransformation of repaglinide using liver microsomes or recombinant UGT enzymes. The process is optimized to ensure high yield and purity of the metabolite .

化学反应分析

Types of Reactions

Repaglinide acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The acyl glucuronide can hydrolyze back to repaglinide and glucuronic acid.

Transacylation: The acyl group can migrate within the glucuronide molecule, leading to different positional isomers.

Common Reagents and Conditions

Hydrolysis: Typically occurs under acidic or basic conditions.

Transacylation: Can occur spontaneously under physiological conditions.

Major Products Formed

Hydrolysis: Repaglinide and glucuronic acid.

Transacylation: Positional isomers of this compound.

科学研究应用

Repaglinide acyl-beta-D-glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. Its formation and subsequent reactions are important for understanding the metabolism of repaglinide and its potential effects on drug efficacy and safety. The compound is also used in studies investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions .

作用机制

Repaglinide acyl-beta-D-glucuronide itself does not possess significant pharmacological activity. its formation is a key step in the metabolism of repaglinide. Repaglinide lowers blood glucose levels by stimulating the release of insulin from the beta cells of the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the beta cells, leading to depolarization and subsequent insulin release .

相似化合物的比较

Similar Compounds

Nateglinide acyl-beta-D-glucuronide: Another acyl glucuronide metabolite of a meglitinide class drug.

Mitiglinide acyl-beta-D-glucuronide: Similar in structure and function to repaglinide acyl-beta-D-glucuronide.

Uniqueness

This compound is unique in its specific formation from repaglinide and its role in the metabolism of this particular drug. While other acyl glucuronides share similar metabolic pathways, the specific enzyme interactions and metabolic profiles can vary, leading to differences in pharmacokinetics and potential drug interactions .

生物活性

Repaglinide acyl-beta-D-glucuronide is a significant metabolite of repaglinide, a medication primarily used to manage type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. Understanding the biological activity of this glucuronide metabolite is crucial for assessing its pharmacological effects, potential interactions, and safety profile.

Repaglinide acts as a short-acting insulin secretagogue, enhancing insulin release in a glucose-dependent manner. It binds to ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx, which triggers insulin exocytosis. The acyl-beta-D-glucuronide form is produced via glucuronidation, a metabolic process that typically aims to detoxify and facilitate the elimination of drugs from the body .

Pharmacokinetics

Absorption and Distribution:

- Repaglinide is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.5 to 1.4 hours.

- The absolute bioavailability is approximately 56% .

Metabolism:

- It is primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C8) into various metabolites, including the acyl-beta-D-glucuronide.

- The acyl-glucuronide form may exhibit altered pharmacological properties compared to the parent compound .

Elimination:

- Approximately 90% of repaglinide is eliminated via feces, with less than 2% excreted unchanged in urine .

Hypoglycemic Effects

This compound has been implicated in enhancing the hypoglycemic effects of repaglinide when co-administered with other medications like clopidogrel. Studies indicate that this combination can lead to significant reductions in plasma glucose levels, with some patients experiencing hypoglycemia .

Case Study Example:

In a clinical case involving an 81-year-old woman with type 2 diabetes who was treated with both repaglinide and clopidogrel, hypoglycemia was observed shortly after starting clopidogrel. The patient's fasting plasma glucose levels dropped significantly upon initiating treatment with repaglinide, highlighting the potential for drug-drug interactions mediated by glucuronidation processes .

Drug-Drug Interactions

The acyl-beta-D-glucuronide metabolite can influence drug-drug interactions (DDIs) due to its role in inhibiting cytochrome P450 enzymes. For instance, clopidogrel's active metabolite has been shown to inhibit CYP2C8, leading to increased plasma concentrations of repaglinide and its metabolites .

| Drug Interaction | Effect | Mechanism |

|---|---|---|

| Clopidogrel | Increased hypoglycemia risk | Inhibition of CYP2C8 by clopidogrel's active metabolite |

| Other CYP2C8 inhibitors | Potential increase in repaglinide levels | Competitive inhibition at the metabolic pathway |

Safety Profile

The safety profile of this compound is critical for patient management. Adverse effects primarily include hypoglycemia, especially when combined with other glucose-lowering agents or drugs that affect its metabolism. Monitoring is essential in patients receiving such combinations to prevent severe hypoglycemic episodes .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying Repaglinide acyl-beta-D-glucuronide in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, requiring system suitability parameters such as resolution ≥7.0 between repaglinide and its isomers, tailing factor (0.8–2.0), and relative standard deviation (RSD) ≤10% for reproducibility . Capillary electrophoresis (CE) with stacking strategies (e.g., FASI-sweeping-AFMC) can enhance sensitivity for low-concentration plasma samples, validated via linearity (e.g., 25.2–186.8 ng/mL) and recovery studies . Sample stability must be ensured by maintaining pH 4–6 and temperatures ≤-20°C to minimize hydrolysis and acyl migration .

Q. How does the chemical stability of this compound impact experimental design?

- Methodological Answer : Stability is pH- and temperature-dependent, with intramolecular acyl migration generating isomers under neutral/basic conditions. To mitigate degradation:

- Use acidified buffers (pH 4–5) during sample collection.

- Store samples at -80°C if long-term stability is required.

- Conduct stability tests under experimental conditions (e.g., 4°C for 24 hours) to validate integrity .

Q. What metabolic enzymes are involved in the formation of this compound?

- Methodological Answer : UGT1A1 is the primary enzyme responsible for glucuronidation, as demonstrated in human hepatocyte studies. Co-incubation with CYP3A4/CYP2C8 inhibitors (e.g., ketoconazole) can isolate UGT-mediated metabolism. Metabolite quantification requires LC-MS/MS to distinguish between repaglinide and its glucuronide, with kinetic parameters (e.g., Km, Vmax) derived from time-course hepatocyte incubations .

Advanced Research Questions

Q. How can researchers address discrepancies in metabolic clearance rates between in vitro and in vivo models for this metabolite?

- Methodological Answer : Mechanistic two-compartment models integrating uptake (e.g., passive diffusion) and metabolism (e.g., Michaelis-Menten kinetics) can bridge in vitro-in vivo gaps. For example, human hepatocyte data show CLmet,gluc,u (1.41 µL/min/10⁶ cells) differs from in vivo estimates due to protein binding and biliary excretion. Interspecies scaling factors (e.g., rat-to-human) should account for differences in UGT1A1 expression .

Q. What mechanistic modeling approaches are suitable for studying the pharmacokinetics of this compound?

- Methodological Answer : A hybrid model combining:

- Compartmental kinetics : Describes parent drug uptake and glucuronide efflux.

- Metabolite subcompartments : Tracks M2, M4, and glucuronide formation rates using differential equations (e.g., d[M_gluc]/dt = kcat[Repaglinide][UGT1A1]).

- Parameter estimation : Nonlinear regression (e.g., Monte Carlo simulations) refines Km and Vmax from time-dependent hepatocyte data .

Q. How to optimize separation protocols for co-eluting isomers of acyl glucuronides in chromatographic analysis?

- Methodological Answer :

- Column selection : Use polar-embedded C18 columns to improve isomer resolution.

- Mobile phase optimization : Add 0.1% formic acid and 10 mM ammonium acetate to enhance ionization and separation.

- Temperature control : Maintain 15°C to reduce isomer interconversion during runs .

Q. What experimental strategies validate the immunogenicity of this compound-protein adducts?

- Methodological Answer :

- Adduct detection : SDS-PAGE/Western blotting with anti-adduct antibodies identifies covalent binding to serum albumin.

- ELISA quantification : Competitive ELISA using synthesized adduct standards (e.g., 0.1–10 µg/mL range) measures antibody titers in preclinical sera .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the toxicological significance of this compound?

- Methodological Answer :

- In vitro vs. in vivo correlation : Assess adduct formation in hepatocyte cultures vs. plasma from animal models. Discrepancies often arise due to rapid biliary excretion in vivo, limiting systemic exposure.

- Dose-response studies : Compare adduct levels at therapeutic (0.5 mg/kg) vs. supratherapeutic doses (5 mg/kg) to identify toxicity thresholds .

Q. Why do interspecies differences in glucuronide clearance complicate translational research?

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHBBHOYIACRHO-GKKNLZSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858363 | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309112-13-7 | |

| Record name | Repaglinide acyl-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。